molecular formula C10H18O2 B3056677 2,2,6-Trimethylheptane-3,5-dione CAS No. 7333-23-5

2,2,6-Trimethylheptane-3,5-dione

Cat. No.: B3056677
CAS No.: 7333-23-5
M. Wt: 170.25 g/mol
InChI Key: KLKRGCUPZROPPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,6-Trimethylheptane-3,5-dione is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18755. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Complexation Studies

One significant area of research involving 2,2,6-Trimethylheptane-3,5-dione is in the study of metal complexes. Delarosa et al. (2003) examined the crystal structures of copper(II) complexes containing this compound, revealing insights into molecular volumes and ring-stacking interactions in these complexes (Delarosa, Bousman, Welch, & Toscano, 2003). Similarly, Ivanov et al. (1997) investigated the structure of a barium complex with a derivative of this compound, providing information on the coordination numbers and bonding characteristics of barium atoms in such complexes (Ivanov, Snezko, Ilyukhin, & Sergienko, 1997).

Chemical Synthesis and Modification

The compound is also explored in chemical synthesis. Woo et al. (2002) discussed its use in chemical vapor deposition processes, highlighting the challenges and techniques in the alkylation of β-diketones like this compound (Woo, Kim, Oh, Youn, & Kim, 2002).

Corrosion Inhibition

In the field of materials science, Chafiq et al. (2020) explored the inhibition performances of derivatives of this compound for mild steel protection in acidic environments. This study highlights its potential application in corrosion inhibition and the development of environmentally friendly substances (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, et al., 2020).

Thermodynamic Studies

The thermodynamic properties of this compound and its derivatives have been a subject of interest. Silva et al. (1995) measured the vapor pressures and standard molar enthalpies of sublimation of crystalline copper(II) β-diketonates, including those derived from this compound, to understand the bond-dissociation enthalpies (Silva, Monte, & Huinink, 1995).

Additional Studies

Further research by Sayyar et al. (2021) focused on the molecular structure and hydrogen bond strength of similar diketones, providing insights into the influence of molecular geometry on intramolecular hydrogen bonding (Sayyar, Vakili, Kanaani, Vakili, & Eshghi, 2021).

Future Directions

: Enamine Product Link : Sigma-Aldrich Product Link : NIST Chemistry WebBook

Properties

IUPAC Name

2,2,6-trimethylheptane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-7(2)8(11)6-9(12)10(3,4)5/h7H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKRGCUPZROPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70223562
Record name 2,2,6-Trimethylheptane-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70223562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7333-23-5
Record name 2,2,6-Trimethyl-3,5-heptanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7333-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,6-Trimethylheptane-3,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007333235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC18755
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,6-Trimethylheptane-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70223562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,6-trimethylheptane-3,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.030
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2,6-Trimethylheptane-3,5-dione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGL4NZY3SH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,6-Trimethylheptane-3,5-dione
Reactant of Route 2
Reactant of Route 2
2,2,6-Trimethylheptane-3,5-dione
Reactant of Route 3
Reactant of Route 3
2,2,6-Trimethylheptane-3,5-dione
Reactant of Route 4
Reactant of Route 4
2,2,6-Trimethylheptane-3,5-dione
Reactant of Route 5
Reactant of Route 5
2,2,6-Trimethylheptane-3,5-dione
Reactant of Route 6
Reactant of Route 6
2,2,6-Trimethylheptane-3,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.